molecular formula C18H29ClN2O3 B2585245 2-Cyclohexyl-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1396881-48-3

2-Cyclohexyl-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2585245
CAS No.: 1396881-48-3
M. Wt: 356.89
InChI Key: KRSDNBLELJIGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride (molecular formula: C₁₈H₂₉ClN₂O₃, molecular weight: 356.891 g/mol) is a piperazine-derived hydrochloride salt featuring a cyclohexyl group, a hydroxyethyl substituent, and a furan-2-yl moiety . The compound’s stereochemistry is undefined at the 2-hydroxyethyl position, which may influence its physicochemical and biological properties. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability .

Properties

IUPAC Name

2-cyclohexyl-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3.ClH/c21-16(17-7-4-12-23-17)14-19-8-10-20(11-9-19)18(22)13-15-5-2-1-3-6-15;/h4,7,12,15-16,21H,1-3,5-6,8-11,13-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSDNBLELJIGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Cyclohexyl vs.

Hydroxyethyl-Furan Motif : Unique to the target compound, this motif introduces hydrogen-bonding capacity and aromatic interactions, which may improve target binding specificity compared to simpler analogs .

Hydrochloride Salt : Unlike the neutral 1-chloro analog () or the carboxylic acid derivative (), the hydrochloride salt improves solubility, a critical advantage for drug development .

Pharmacological Implications (Speculative)

  • The target compound’s structural features suggest dual activity : cyclohexyl for membrane penetration, furan for π-π stacking with aromatic residues in receptors, and hydroxyethyl for hydrogen bonding. This contrasts with the phenyl analog’s simpler profile, which may lack selectivity .
  • The Fmoc-protected analog () serves a divergent purpose (synthetic reagent), highlighting the versatility of piperazine scaffolds in drug discovery vs. chemical biology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.